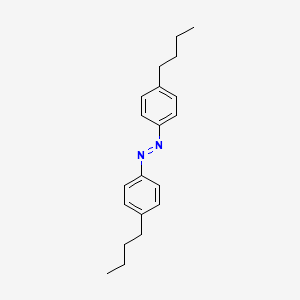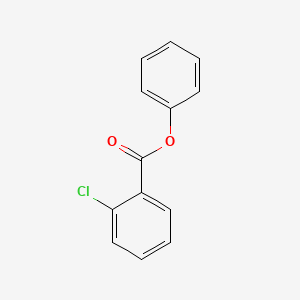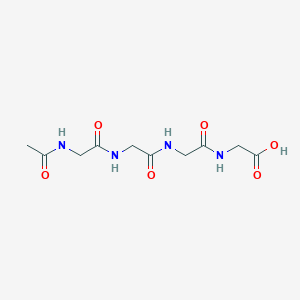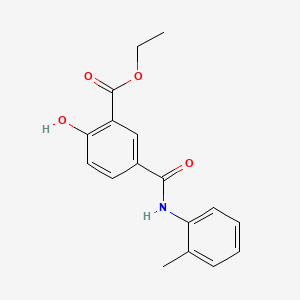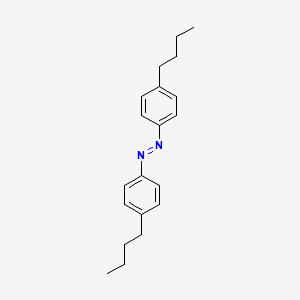![molecular formula C6H12INO3Si B14674277 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 33446-83-2](/img/structure/B14674277.png)
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure and the presence of a silicon atom coordinated to nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction
Analyse Chemischer Reaktionen
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or lithium aluminum hydride.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts like palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of other organosilicon compounds, particularly in the formation of 1-substituted silatranes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Activity:
Wirkmechanismus
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a phenyl group instead of an iodine atom and exhibits different reactivity and applications.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a methoxy group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Eigenschaften
CAS-Nummer |
33446-83-2 |
|---|---|
Molekularformel |
C6H12INO3Si |
Molekulargewicht |
301.15 g/mol |
IUPAC-Name |
1-iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12INO3Si/c7-12-9-4-1-8(2-5-10-12)3-6-11-12/h1-6H2 |
InChI-Schlüssel |
WKADZHNQCMVPAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


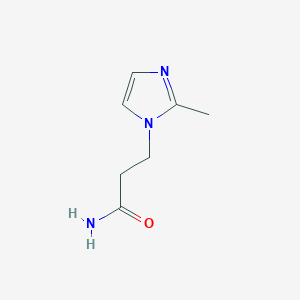
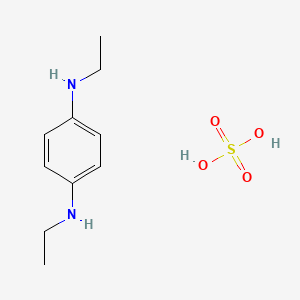

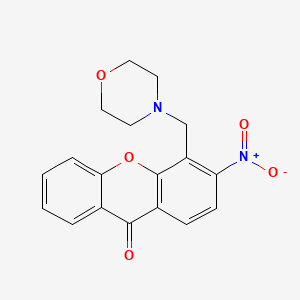
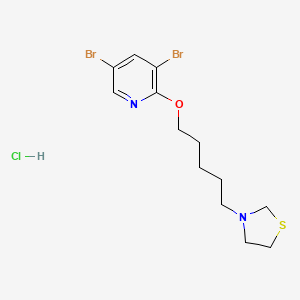
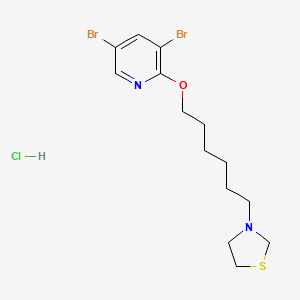
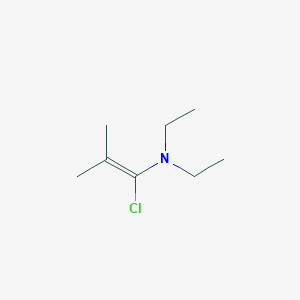
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)

